molecular formula C15H14N4O4S B5639018 3-{2-[(2-furylmethyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

3-{2-[(2-furylmethyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No. B5639018
M. Wt: 346.4 g/mol
InChI Key: OKKOUOHHDWTNTD-UHFFFAOYSA-N
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Description

The compound belongs to a class of thieno[2,3-d]pyrimidine derivatives, recognized for their broad spectrum of biological activities and potential applications in pharmaceutical chemistry. Thieno[2,3-d]pyrimidines have been extensively studied for their antimicrobial, antifungal, and anticancer properties, among others.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives generally involves multistep reactions, including cyclization processes, alkylation, and amide formation. A typical synthesis pathway for related compounds might involve reacting substituted benzyl chlorides and chloroacetic acid to obtain novel derivatives. The structures of these compounds are usually confirmed using NMR spectral data and elemental analysis (Kolisnyk et al., 2015).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine core, often substituted at various positions to modulate the compound's properties. The analysis of these structures typically involves spectroscopic methods like NMR and sometimes X-ray crystallography to elucidate the arrangement of atoms within the molecule and the conformation of the substituents (Gangjee et al., 2009).

Mechanism of Action

The mechanism of action of thienopyrimidines depends on their specific biological activity. For example, some thienopyrimidines are known to inhibit certain enzymes, thereby exerting their therapeutic effects .

Safety and Hazards

The safety and hazards associated with thienopyrimidines would depend on their specific structure and biological activity. Some thienopyrimidines are used as pharmaceuticals and would have been subject to rigorous safety testing .

Future Directions

Thienopyrimidines are a focus of ongoing research due to their diverse biological activities. Future research may focus on the synthesis of new thienopyrimidine derivatives and the exploration of their potential therapeutic applications .

properties

IUPAC Name

3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-8-11-14(24-12(8)13(16)21)18-7-19(15(11)22)6-10(20)17-5-9-3-2-4-23-9/h2-4,7H,5-6H2,1H3,(H2,16,21)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKOUOHHDWTNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=CO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[(Furan-2-ylmethyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

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